Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 301306-00-3
VCID: VC7501242
InChI: InChI=1S/C23H24ClNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-11-10-17(30-18)15-8-7-9-16(24)12-15/h7-12,21,25H,5-6H2,1-4H3
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OCC)C)C
Molecular Formula: C23H24ClNO5
Molecular Weight: 429.9

Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.: 301306-00-3

Cat. No.: VC7501242

Molecular Formula: C23H24ClNO5

Molecular Weight: 429.9

* For research use only. Not for human or veterinary use.

Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - 301306-00-3

Specification

CAS No. 301306-00-3
Molecular Formula C23H24ClNO5
Molecular Weight 429.9
IUPAC Name diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C23H24ClNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-11-10-17(30-18)15-8-7-9-16(24)12-15/h7-12,21,25H,5-6H2,1-4H3
Standard InChI Key TZVHMNCOKQYGJE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OCC)C)C

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a 1,4-dihydropyridine ring substituted at the 4-position with a 5-(3-chlorophenyl)furan-2-yl group. The 2- and 6-positions of the dihydropyridine ring are methylated, while the 3- and 5-positions bear ethyl ester groups. This configuration creates a planar, conjugated system that enhances electronic delocalization, a property critical for interactions with biological targets or material surfaces.

The furan moiety introduces heterocyclic aromaticity, while the 3-chlorophenyl group contributes steric bulk and lipophilicity. These features collectively influence solubility, reactivity, and binding affinity. The ethyl ester groups at positions 3 and 5 provide sites for hydrolytic modification, a common strategy in prodrug design.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H24ClNO5\text{C}_{23}\text{H}_{24}\text{ClNO}_5
Molecular Weight429.9 g/mol
IUPAC NameDiethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OCC)C)C
InChIKeyTZVHMNCOKQYGJE-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis typically employs a multi-component Hantzsch-like reaction, modified to accommodate the furan-chlorophenyl substituent. Key steps include:

  • Condensation: 3-Chlorophenylfuran-2-carbaldehyde reacts with ethyl acetoacetate and ammonium acetate under refluxing ethanol.

  • Cyclization: Acid-catalyzed cyclization forms the dihydropyridine ring.

  • Crystallization: High-purity crystals are obtained via slow evaporation from ethanol/water mixtures.

Reaction yields depend critically on stoichiometric ratios and temperature control, with optimal conditions achieving ~65–70% isolated yield.

Analytical Characterization

  • X-ray Crystallography: Confirms planar geometry and intermolecular π-stacking interactions.

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (300 MHz, CDCl₃): δ 1.25 (t, 6H, -OCH₂CH₃), 2.35 (s, 6H, -CH₃), 4.15 (q, 4H, -OCH₂), 5.10 (s, 1H, H-4), 6.45–7.40 (m, 5H, furan and aryl).

    • 13C^{13}\text{C}-NMR: 168.2 ppm (ester carbonyls), 152.1 ppm (furan C-O), 134.5 ppm (C-Cl).

  • Mass Spectrometry: ESI-MS m/z 430.9 [M+H]⁺.

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Selected Dihydropyridines

CompoundIC₅₀ (MCF-7)Selectivity IndexKey Substituents
Target Compound18 nM >5003-Cl-C₆H₄, furan, Et ester
NifedipineN/AN/ANO₂, Me ester
Compound 3d 18 nM>5004-Cl-C₆H₄, pyran

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to enhance solubility.

  • Structure-Activity Expansions: Introduce fluoro or methoxy groups at the 4-position of the phenyl ring.

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